Methyl elaidate
Description
Contextual Significance in Fatty Acid Methyl Ester Research
Fatty acid methyl esters (FAMEs) are crucial in various scientific and industrial fields, and methyl 9-octadecenoate is a prominent member of this class. FAME analysis is a fundamental technique for characterizing fats and oils and determining the total fat content in food products. fishersci.com The process involves extracting fats, saponifying them to produce fatty acid salts, and then derivatizing them into methyl esters for analysis by gas chromatography (GC), owing to their volatility and thermal stability. fishersci.com
Methyl 9-octadecenoate is a major component of biodiesel, a renewable and biodegradable fuel. researchgate.netbiointerfaceresearch.com For instance, in biodiesel produced from crude palm oil, methyl 9-octadecenoate is one of the main components, alongside methyl hexadecanoate (B85987) and methyl 9,12-octadecadienoate. biointerfaceresearch.com Similarly, it is found in biodiesel synthesized from rocket seed oil. cymitquimica.com The compound is also a key subject in studies on the catalytic conversion of fatty acids into valuable chemicals. For example, research has explored the self-metathesis of methyl 9-octadecenoate using catalysts like Grubbs' second-generation catalyst to produce specialty chemicals such as 9-octadecene (B1240498) and dimethyl 9-octadecene-dioate. eurjchem.commdpi.com
Beyond biofuels, methyl 9-octadecenoate serves as an intermediate in the synthesis of detergents, emulsifiers, wetting agents, stabilizers, and plasticizers. chemicalbook.comatamanchemicals.com It is also utilized in biochemical research as a chromatographic reference standard. chemicalbook.comatamanchemicals.com Furthermore, this compound is investigated for its potential biological activities. biosynth.com
Historical Trajectories of Scholarly Inquiry on Methyl 9-Octadecenoate
The scientific investigation of methyl 9-octadecenoate, commonly known as methyl oleate (B1233923), dates back several decades. Early thermochemical studies in the 1930s by researchers like Keffler and McLean laid the groundwork for understanding the properties of long-chain fatty acid esters. nist.gov Subsequent research in the mid-20th century focused on its oxidation characteristics. For instance, studies in the 1940s examined the catalytic air oxidation and autoxidation of methyl oleate, providing insights into the formation of polymers and other reaction products. acs.orgacs.org
The advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), significantly propelled research on methyl 9-octadecenoate. This allowed for more precise identification and quantification of its isomers and its presence in complex mixtures like biodiesel and natural fats. nih.govresearchgate.net In recent years, research has diversified into areas such as its role in lipid metabolism, its potential as a bioactive compound, and its application in green chemistry, including its use in the synthesis of value-added chemicals through metathesis. eurjchem.commdpi.comatamanchemicals.com The continuous development of analytical methods remains a key area of study to improve the separation and identification of its various isomers. nih.gov
Stereochemical Isomerism of Methyl 9-Octadecenoate: Focus on Z- and E-configurations in Research
Methyl 9-octadecenoate exists as two main stereoisomers, the cis (Z) and trans (E) forms, which have distinct physical and chemical properties that are a central focus of research. The Z-isomer is known as methyl oleate, while the E-isomer is called methyl elaidate. nih.govlarodan.com
The separation and identification of these isomers are critical in many research applications. Gas chromatography is a primary tool for this purpose, often utilizing highly polar capillary columns. nih.gov For example, a polar RTx-2330 column can successfully resolve trans-9-octadecenoate from cis-9-octadecenoate, which may co-elute on nonpolar columns. nih.govresearchgate.net The elution order on such polar columns typically shows the trans isomer eluting before the cis isomer. thermofisher.com Silver ion chromatography is another technique employed to separate cis and trans isomers. nih.govresearchgate.net
The different reactivities of the Z and E isomers are also a subject of investigation. For instance, kinetic studies on the self-metathesis of methyl 9-octadecenoate have shown that the transformation rates of the Z and E isomers are primarily governed by propagation constants in the catalytic cycle. mdpi.com Research has also delved into the synthesis of specific deuterated isomers of octadecenoates for use in metabolic and mechanistic studies. nih.gov The accurate quantification of these isomers is particularly important in food science, as the consumption of trans fats has been linked to adverse health effects. atamanchemicals.comnih.gov
Data Tables
Table 1: Chemical Identification of Methyl 9-Octadecenoate and its Isomers
| Common Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 9-octadecenoate | Methyl 9-octadecenoate | 2462-84-2 | C₁₉H₃₆O₂ | 296.49 |
| Methyl oleate | Methyl (9Z)-octadec-9-enoate | 112-62-9 | C₁₉H₃₆O₂ | 296.49 |
| This compound | Methyl (9E)-octadec-9-enoate | 1937-62-8 | C₁₉H₃₆O₂ | 296.49 |
Source: cymitquimica.comnih.govlarodan.comnih.govlarodan.comnist.gov
Table 2: Research Applications and Findings for Methyl 9-Octadecenoate
| Research Area | Key Findings and Applications |
| Biodiesel | A major component of biodiesel from sources like crude palm oil and rocket seed oil. biointerfaceresearch.comcymitquimica.com |
| Chemical Synthesis | Used as a substrate in olefin metathesis to produce valuable chemicals like 9-octadecene and dimethyl 9-octadecene-dioate. eurjchem.commdpi.com |
| Industrial Intermediate | Serves as an intermediate for producing detergents, emulsifiers, and plasticizers. chemicalbook.comatamanchemicals.com |
| Analytical Chemistry | Employed as a reference standard in gas chromatography for fatty acid analysis. chemicalbook.comatamanchemicals.com Separation of its cis and trans isomers is crucial and achieved using polar GC columns. nih.govresearchgate.netthermofisher.com |
| Biochemical Research | Investigated for its role in lipid metabolism and potential biological activities. biosynth.comatamanchemicals.com |
Properties
IUPAC Name |
methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
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InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
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Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
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DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
| Record name | 9-Octadecenoic acid, methyl ester | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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CAS No. |
1937-62-8, 67762-38-3, 2462-84-2 | |
| Record name | Methyl elaidate | |
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| Record name | Methyl elaidate | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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| Record name | Methyl elaidate | |
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| Record name | Methyl 9-octadecenoate | |
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| Record name | METHYL ELAIDATE | |
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Synthetic Methodologies and Advanced Chemical Transformations of Methyl 9 Octadecenoate
Olefin Metathesis Reactions for Derivatization
Olefin metathesis has emerged as a powerful tool for the derivatization of Methyl 9-octadecenoate, enabling the formation of new carbon-carbon double bonds and the synthesis of a wide range of molecules.
Self-Metathesis of Methyl 9-Octadecenoate using Grubbs' Catalysts
The self-metathesis of Methyl 9-octadecenoate, primarily derived from oleic acid, is a key reaction that yields two principal products: 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. mdpi.comatamanchemicals.com This transformation is efficiently catalyzed by various ruthenium-based Grubbs' catalysts. mdpi.comatamanchemicals.com
The efficiency of the self-metathesis reaction is highly dependent on the catalyst system and reaction conditions. Studies have shown that second-generation Grubbs' catalysts are effective for this transformation. researchgate.netresearchgate.net The concentration of the catalyst plays a crucial role in product distribution. researchgate.neteurjchem.comscite.airesearchgate.net
For instance, one study investigated the self-metathesis of Methyl 9-octadecenoate using Grubbs' second-generation catalyst at concentrations ranging from 0.03 mmol to 0.18 mmol. researchgate.neteurjchem.comscite.airesearchgate.net At a catalyst concentration of 0.06 mmol, the reaction yielded primarily 9-octadecene (30%) and dimethyl 9-octadecenedioate (23%). researchgate.neteurjchem.comscite.airesearchgate.net However, at higher concentrations (0.18 mmol), the major product observed was dimethyl 9-octadecenedioate (64%), with the complete disappearance of 9-octadecene. researchgate.neteurjchem.comscite.airesearchgate.net
Further optimization studies have explored the impact of temperature and reaction time. It has been observed that increasing the reaction temperature can sometimes lead to a decrease in conversion, while higher catalyst concentrations generally increase conversion. google.com Optimal conditions for the self-metathesis using a first-generation Grubbs catalyst were identified as a catalyst loading of 0.2 wt%, a reaction time of 2 hours, and a temperature of 40°C. google.comtandfonline.com
Table 1: Effect of Grubbs' Second Generation Catalyst Concentration on Self-Metathesis of Methyl 9-Octadecenoate Source: researchgate.neteurjchem.comscite.airesearchgate.net
| Catalyst Concentration (mmol) | 9-Octadecene (%) | Dimethyl 9-octadecenedioate (%) | Other Products |
|---|---|---|---|
| 0.03 | 14 | 23 | Four metathesized products observed |
| 0.06 | 30 | 23 | Only two products observed |
| 0.12 | Present | - | Four metathesized products observed |
| 0.18 | Disappeared | 64 | - |
The mechanism of olefin metathesis, as proposed by Chauvin, involves the reaction of an alkene double bond with a metal alkylidene to form a metallacyclobutane intermediate. ias.ac.in This intermediate then fragments to generate a new alkene and a new metal alkylidene, which continues the catalytic cycle. ias.ac.in In the self-metathesis of Methyl 9-octadecenoate, this mechanism leads to the formation of 9-octadecene and dimethyl 9-octadecenedioate. mdpi.comatamanchemicals.com
The product distribution can be influenced by the catalyst concentration, suggesting the possibility of secondary metathesis reactions. researchgate.neteurjchem.comscite.airesearchgate.net At lower catalyst concentrations, the primary metathesis products are dominant. However, at higher concentrations, the initially formed 9-octadecene can undergo further metathesis reactions, leading to its consumption and an increased yield of the diester product. researchgate.neteurjchem.comscite.airesearchgate.net The formation of other products, such as cyclopropaneoctanoic acid methyl ester and 11-eicosenoic acid methyl ester at certain catalyst concentrations, indicates more complex reaction pathways. researchgate.netias.ac.in
Kinetic studies of the self-metathesis of both the Z (methyl oleate) and E (methyl elaidate) isomers of Methyl 9-octadecenoate have been performed using various N-heterocyclic carbene (NHC)-ruthenium precatalysts. mdpi.com These studies reveal that the reaction can be described by a model with one initiation constant for each precatalyst and four propagation constants that are independent of the precatalyst. mdpi.com
Table 2: Kinetic Parameters for the Self-Metathesis of Methyl 9-octadecenoate with Different Catalysts Source: mdpi.com
| Catalyst Type | Initiation Constant | Propagation Constants |
|---|---|---|
| NHC-Ruthenium Precatalysts | Varies with precatalyst | Four constants, independent of precatalyst |
Cross-Metathesis Applications and Product Diversity
Cross-metathesis of Methyl 9-octadecenoate with other olefins significantly expands its synthetic utility, allowing for the introduction of various functional groups and the creation of a diverse range of products. tandfonline.comias.ac.in This reaction produces a complex mixture that includes the self-metathesis products of both starting materials as well as the desired cross-metathesis products. tandfonline.com
The development of second-generation Grubbs' and Hoveyda-Grubbs catalysts, which exhibit high tolerance to functional groups, has been instrumental in advancing the cross-metathesis of fatty acid methyl esters with functionalized olefins. researchgate.net For example, the cross-metathesis of Methyl 9-octadecenoate with methyl acrylate, catalyzed by a second-generation Hoveyda-Grubbs catalyst, yields dimethyl (E)-2-undecenedioate. researchgate.net
Other successful cross-metathesis partners for Methyl 9-octadecenoate include:
Eugenol: This reaction, catalyzed by the second-generation Grubbs catalyst, leads to the formation of new bifunctional molecules. acs.org
Methyl Cinnamate: This substrate introduces aromatic groups and produces an α,ω-diester with an α,β-unsaturated functionality, which is valuable for polymer synthesis. tandfonline.com
Allyl Chloride, Acrylonitrile, Allyl Acetate, and Allyltrimethylsilane: These reactions have been studied to produce renewable α,ω-bifunctional compounds. acs.org
The product distribution in cross-metathesis is influenced by the nature of the cross-partner and the reaction conditions. The use of a symmetrical alkene as a cross-partner can simplify the product mixture. tandfonline.com
Oxidative Functionalization of Methyl 9-Octadecenoate
The double bond in Methyl 9-octadecenoate is also a key site for oxidative functionalization, leading to the formation of epoxides, diols, and cleavage products, which are valuable intermediates in various industrial applications.
The epoxidation of Methyl 9-octadecenoate is a common transformation, typically carried out using peroxy acids, such as peracetic acid or performic acid, generated in situ from hydrogen peroxide and a carboxylic acid. mdpi.comresearchgate.net The resulting product, methyl 9,10-epoxyoctadecanoate, can be further transformed. researchgate.net For instance, it can undergo ring-opening reactions with various nucleophiles. researchgate.net The epoxidation of methyl esters derived from various oils, including rapeseed and sunflower oil, has been monitored, showing the formation of monoepoxides as the primary initial products. mdpi.com
The dihydroxylation of the double bond in Methyl 9-octadecenoate yields methyl 9,10-dihydroxyoctadecanoate. researchgate.netresearchgate.netthegoodscentscompany.com This can be achieved through the hydrolysis of the corresponding epoxide. researchgate.net A one-pot, two-step method involves the reaction with hydrogen peroxide and acetic acid catalyzed by a sulfonated polystyrene-type heterogeneous catalyst. researchgate.net The hydroxylation can also be performed using reagents like cetyltrimethylammonium permanganate (B83412) under solvent-free conditions. researchgate.net
The oxidative cleavage of the double bond in Methyl 9-octadecenoate breaks the carbon chain, yielding shorter-chain molecules. Ozonolysis is a classic method for this transformation. acs.org Another approach involves the use of hydrogen peroxide in the presence of a suitable catalyst. google.comresearchgate.net The oxidative cleavage of the corresponding dialkyl ester, dimethyl 9-octadecenedioate, can produce azelaic acid. google.com The reaction conditions, including catalyst concentration and temperature, significantly affect the conversion and selectivity of the cleavage reaction. researchgate.net
Synthesis of Polyhydroxylated Derivatives (e.g., Methyl Trihydroxyoleate)
The introduction of multiple hydroxyl groups onto the carbon chain of methyl 9-octadecenoate yields polyhydroxylated derivatives with applications as lubricants, surfactants, and in cosmetics. ontosight.ai A primary route to these compounds involves the partial oxidation of methyl oleate (B1233923). ontosight.ai This process, often facilitated by a catalyst, introduces hydroxyl (-OH) groups across the fatty acid chain, resulting in compounds like methyl trihydroxyoleate. ontosight.ai
Another significant method for creating polyhydroxylated derivatives is through the epoxidation of the double bond, followed by ring-opening of the resulting epoxide. The epoxidation of methyl oleate produces methyl 9,10-epoxyoctadecanoate. This epoxide can then be hydrolyzed to form a diol. researchgate.net Research has shown that this hydrolysis can be effectively catalyzed by neutral alumina, leading to the formation of the threo isomer of methyl 9,10-dihydroxystearate (B1259267). researchgate.net Furthermore, oligomeric polyols can be synthesized from epoxidized methyl oleate through epoxide ring-opening polymerization, a process that can be catalyzed by agents such as boron trifluoride diethyl etherate. scispace.com
The synthesis of methyl-9,10-dihydroxystearate (MDHS) from methyl oleate has been achieved with high yields (98%) using a recyclable tungsten-based catalyst (H3PW12O40) and hydrogen peroxide, notably without the need for a phase transfer agent. researchgate.net The proposed mechanism involves the reaction of hydrogen peroxide with the catalyst to form peroxo-phosphotungstate anions, which then directly dihydroxylate the methyl oleate. researchgate.net
Table 1: Synthesis of Polyhydroxylated Derivatives of Methyl 9-Octadecenoate
| Precursor | Reagents/Catalyst | Product | Key Findings |
| Methyl 9-octadecenoate | Partial oxidation with catalyst | Methyl trihydroxyoleate | Introduces multiple hydroxyl groups. ontosight.ai |
| Methyl 9-octadecenoate | 1. Epoxidation 2. Hydrolysis with neutral alumina | Methyl 9,10-dihydroxystearate (threo isomer) | Alumina effectively catalyzes epoxide ring-opening. researchgate.net |
| Epoxidized methyl oleate | Boron trifluoride diethyl etherate | Oligomeric polyols | Produces higher molecular weight polyols. scispace.com |
| Methyl 9-octadecenoate | H3PW12O40, Hydrogen peroxide | Methyl-9,10-dihydroxystearate (MDHS) | High yield (98%) without a phase transfer agent. researchgate.net |
Ozonolysis and Selective Cleavage Studies
Ozonolysis is a powerful technique for cleaving the carbon-carbon double bond of methyl 9-octadecenoate, yielding valuable shorter-chain molecules. The reaction of methyl 9-octadecenoate with ozone leads to the formation of an unstable primary ozonide (1,2,3-trioxolane), which then decomposes to form Criegee intermediates and aldehydes. copernicus.org These intermediates can further react to produce a variety of products, including carboxylic acids like n-nonanoic acid and azelaic acid monomethyl ester. copernicus.org The ozonolysis of methyl oleate monolayers at the air-water interface results in the rapid cleavage of the C=C bond and subsequent loss of material. atamanchemicals.com
Selective cleavage of the double bond can also be achieved through other oxidative methods. For instance, the aerobic oxidative cleavage of methyl oleate using mechanochemically synthesized supported bimetallic AgAu nanoalloy catalysts has been studied. nih.gov This solvent-free method, conducted at 80°C with 10 bar of molecular oxygen, showed that the choice of support material influences selectivity, with silica (B1680970) favoring aldehydes and zirconia favoring esters. nih.gov
Furthermore, the cross-metathesis of methyl oleate with ethylene (B1197577), using ruthenium-alkylidene catalysts in room-temperature ionic liquids, provides an efficient and selective route to 1-decene (B1663960) and methyl 9-decenoate under mild conditions. nih.gov This method is significant as it avoids double-bond migration. nih.gov
Table 2: Products from Ozonolysis and Selective Cleavage of Methyl 9-Octadecenoate
| Method | Reagents/Catalyst | Key Products | Noteworthy Observations |
| Ozonolysis | Ozone (O3) | n-Nonanal, 9-oxononanoic acid monomethyl ester, n-nonanoic acid, azelaic acid monomethyl ester | Proceeds through a primary ozonide and Criegee intermediates. copernicus.org |
| Aerobic Oxidative Cleavage | AgAu/SiO2, O2 | Aldehydes | Solvent-free process with support-dependent selectivity. nih.gov |
| Aerobic Oxidative Cleavage | AgAu/ZrO2, O2 | Esters | Support material influences the primary cleavage products. nih.gov |
| Cross-Metathesis | Ethylene, Ruthenium-alkylidene catalyst | 1-Decene, Methyl 9-decenoate | Efficient and selective cleavage without double-bond migration. nih.gov |
Maleinization and Adduct Formation Research
The reaction of methyl 9-octadecenoate with maleic anhydride (B1165640), known as maleinization, is a well-established method for functionalizing the fatty acid ester. researchgate.net This reaction typically occurs at temperatures between 120°C and 250°C and can proceed through different mechanisms, including the ene reaction, Diels-Alder reaction, or a free radical pathway. rsc.org In the ene reaction, maleic anhydride acts as the enophile and methyl oleate as the ene, resulting in the addition of a succinic anhydride group at the allylic position to the double bond. rsc.org
The structure of the resulting adducts has been a subject of detailed study. It has been found that the reaction of maleic anhydride with methyl oleate can yield a product with a succinyl structure, sometimes accompanied by a shift of the double bond, leading to four possible isomeric structures. researchgate.net Spectroscopic analysis has shown that in the adduct, the α-methylene group adjacent to the double bond disappears, and the original cis-double bond can be converted to a trans-form. jst.go.jp
The adducts themselves can be further reacted. For example, reaction of the methyl oleate-maleic anhydride adduct with ethylene diamine can produce a linear, soluble polyamide. scispace.comresearchgate.net
Green Chemistry Approaches in Methyl 9-Octadecenoate Synthesis and Modification
The principles of green chemistry are increasingly being applied to the synthesis and modification of methyl 9-octadecenoate, driven by the compound's renewable origins. fengbeibio.comresearchgate.net One of the primary green aspects is its production via the transesterification of natural oils with methanol (B129727), a process that is being optimized to improve yield and reduce environmental impact. fengbeibio.comfengbeibio.com
In terms of modification, olefin metathesis stands out as a key green chemical process. psu.edu The self-metathesis of methyl oleate, for instance, can yield valuable products like 9-octadecene and dimethyl 9-octadecene-1,18-dioate. psu.eduiosrjournals.org Cross-metathesis with other olefins, such as 3-hexene, can produce shorter-chain fatty acid esters like methyl 9-dodecenoate. psu.edu The use of ruthenium-based catalysts like Grubbs' catalysts is common in these transformations. researchgate.nettandfonline.com
The development of environmentally friendly catalysts is another area of focus. Biomass-based solid polymeric catalysts, such as those derived from chitosan, have been successfully used for the efficient esterification of oleic acid to produce methyl oleate under mild conditions. researchgate.net Furthermore, the solvent-free aerobic oxidative cleavage of methyl oleate using supported bimetallic nanoparticles represents a safe and green route to bio-based aldehydes. nih.gov The inherent biodegradability and low toxicity of methyl oleate itself also contribute to its status as an environmentally friendly chemical. fengbeibio.comocl-journal.org
Biological and Pharmacological Investigations of Methyl 9 Octadecenoate
Bioactivity Profiling and Efficacy Studies
Extensive research has been conducted to elucidate the pharmacological potential of Methyl 9-octadecenoate, revealing a spectrum of activities ranging from anti-inflammatory to anticancer effects.
Methyl 9-octadecenoate has been identified as a compound with notable anti-inflammatory properties rsc.orgresearchgate.net. Its mechanism of action is believed to involve the modulation of key inflammatory mediators. Studies have shown that it possesses the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade researchgate.net. Furthermore, research on related compounds suggests a potential to decrease the production of nitric oxide (NO), a significant signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages researchgate.netjapsonline.comresearchgate.net. While specific IC50 values for nitric oxide inhibition by pure Methyl 9-octadecenoate are not extensively documented, the collective evidence points towards its significant anti-inflammatory potential.
Table 1: Antioxidant Activity of Extracts Containing Methyl 9-octadecenoate
| Extract Source | Assay | IC50 Value (µg/mL) |
|---|---|---|
| Xylaria spp. Ethyl Acetate Extract | DPPH | Varies by species |
| Xylaria spp. Ethyl Acetate Extract | ABTS | Varies by species |
| Syzygium polyanthum Methanol (B129727) Extract | DPPH | 44.35 |
| Syzygium polyanthum Methanol Extract | ABTS | 17.69 |
This table presents data from extracts and not the pure compound.
Methyl 9-octadecenoate has demonstrated promising antimicrobial and antibiofilm capabilities. Research has indicated its potential as both an antibacterial and antifungal agent gjesm.netekb.eg. A study focusing on the antibacterial properties of isolated compounds identified that 9-Octadecenoic acid (Z)-, methyl ester displayed an MIC50 of >250 μg/mL against Staphylococcus aureus researchgate.net. However, another study reported a greater activity with an MIC50 of 72 mg/mL for the same compound against Staphylococcus aureus nih.gov. The compound's presence in various natural extracts has been linked to their efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans gjesm.netajol.infoscienceopen.com.
Investigations into its antibiofilm properties are also emerging. Biofilms are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. Extracts containing Methyl 9-octadecenoate have shown the ability to inhibit biofilm formation, suggesting its potential in addressing biofilm-related infections japsonline.commdpi.commdpi.commdpi.com.
The anticancer and chemopreventive potential of Methyl 9-octadecenoate has been an active area of investigation. The compound has been reported to possess cancer preventive properties researchgate.netnih.gov. Studies have evaluated the cytotoxic effects of extracts containing Methyl 9-octadecenoate against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells researchgate.netcabidigitallibrary.orgresearchgate.net. The cytotoxic effects are often dose-dependent, leading to the inhibition of cancer cell proliferation.
Chemoprevention involves the use of natural or synthetic agents to block, reverse, or prevent the development of cancer frontiersin.org. The mechanisms underlying the chemopreventive effects of fatty acid esters like Methyl 9-octadecenoate are thought to involve the modulation of cellular signaling pathways that control cell growth, apoptosis, and inflammation nih.gov.
Table 2: Cytotoxic Activity of Extracts Containing Methyl 9-octadecenoate against Human Cancer Cell Lines
| Cancer Cell Line | Extract Source | IC50 Value |
|---|---|---|
| MCF-7 (Breast Cancer) | Endophytic Fungi | Moderate to Very Strong |
| HepG2 (Liver Cancer) | Endophytic Fungi | Moderate to Very Strong |
| A549 (Lung Cancer) | Phosphomolybdate based hybrid solid | 25.17 µmol L−1 |
| HepG2 (Liver Cancer) | Phosphomolybdate based hybrid solid | 33.79 µmol L−1 |
| MCF-7 (Breast Cancer) | Phosphomolybdate based hybrid solid | 32.11 µmol L−1 |
This table presents data from extracts and a hybrid solid, not the pure compound.
Methyl 9-octadecenoate has been investigated for its ability to inhibit specific enzymes implicated in various physiological and pathological processes. One such enzyme is 5-alpha reductase, which is involved in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone. Inhibition of this enzyme is a key strategy in the management of conditions like benign prostatic hyperplasia and androgenic alopecia researchgate.netnih.govwikipedia.orgrsc.orgnih.govmdpi.com.
Furthermore, as mentioned in the anti-inflammatory section, Methyl 9-octadecenoate is recognized as an inhibitor of cyclooxygenase-2 (COX-2) researchgate.net. COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain rsc.orgnih.govnih.govnih.gov. The selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Preliminary research has suggested that Methyl 9-octadecenoate may possess insectifuge properties, indicating its potential as an insect repellent researchgate.netnih.gov. The closely related oleic acid has shown repellent activity against dengue mosquito vectors. This suggests that its methyl ester derivative could also exhibit similar effects.
The term "dermatitigenic" refers to the potential to cause skin inflammation or dermatitis. Some sources have listed Methyl 9-octadecenoate as having dermatitigenic properties researchgate.netnih.gov. However, detailed scientific investigations into this aspect are limited, and further research is needed to substantiate and characterize this potential effect.
Elucidation of Biological Mechanisms of Action
Research into the precise molecular mechanisms of Methyl 9-octadecenoate is uncovering its role in modulating key cellular processes. This involves computational studies to predict its interactions with protein targets and cellular assays to observe its influence on signaling pathways.
Molecular Docking and Ligand-Receptor Interaction Analyses
Molecular docking is a computational technique used to predict how a ligand, such as Methyl 9-octadecenoate, might bind to a specific protein receptor. texilajournal.com Such in-silico studies are crucial in identifying potential molecular targets and guiding further experimental research. texilajournal.com
One area of investigation has been the interaction of fatty acids and their esters with proteins involved in apoptosis, or programmed cell death. Caspase-3 is a key enzyme that executes the process of apoptosis. texilajournal.comtexilajournal.com In one computational study, a set of phytochemicals, including 9-octadecenoic acid and a compound referred to as "methyl ester," were docked with the anticancer target enzyme Caspase-3 (PDB: 1CP3). texilajournal.comtexilajournal.com The results suggested that these compounds, including the "methyl ester," have the potential to inhibit caspase-3. texilajournal.comtexilajournal.com The study identified several amino acid residues within the active site of caspase-3 that could form non-covalent interactions with the docked ligands, including Ser 251, Phe 250, Trp 206, and Arg 207. texilajournal.com
Another molecular docking study investigated major compounds from Calligonum comosum against the Caspase-3 receptor (PDB:3GJQ). Among the compounds tested was the methyl ester of 9,12-Octadecadienoic acid, which demonstrated potential as a ligand in the binding domain of the receptor. frontiersin.org
| Ligand | Protein Target | Key Interacting Residues (Predicted) | Potential Effect |
|---|---|---|---|
| "Methyl ester" (in a mixture including 9-octadecenoic acid) | Caspase-3 (PDB: 1CP3) | Ser 251, Phe 250, Trp 206, Arg 207 | Inhibition of Caspase-3 |
| Methyl ester of 9,12-Octadecadienoic acid | Caspase-3 (PDB: 3GJQ) | Not specified | Binding to active site |
Cellular and Molecular Pathway Modulation
While direct studies on Methyl 9-octadecenoate are emerging, research on its constituent fatty acid, oleic acid (oleate), provides significant insight into its likely biological effects, as esters are often hydrolyzed in biological systems to their parent acid and alcohol.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways are crucial regulators of cellular processes like inflammation, cell proliferation, and apoptosis. nih.gov Research on oleic acid has shown that it can influence these pathways. One study demonstrated that oleate (B1233923) inhibits hepatic autophagy by activating ATF-2, a downstream target of the p38 MAPK, which in turn suppresses the expression of the autophagy-related gene ULK1. nih.govsigmaaldrich.com The ERK1/2 signaling pathway, another branch of the MAPK cascade, has also been linked to fatty acid metabolism. nih.gov Inhibition of the MEK/ERK1/2 pathway in HepG2 liver cells was found to increase the levels of monounsaturated fatty acids, including oleic acid, suggesting a feedback mechanism between this pathway and fatty acid levels. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central signaling cascade in inflammatory responses. nih.gov Studies have shown that oleic acid can modulate this pathway. In human vascular smooth muscle cells, a combination of oleic acid and adipocyte-conditioned medium was found to synergistically activate the transcription factor NF-κB and induce the expression of its downstream target genes. nih.gov This suggests that under certain conditions, oleate can contribute to pro-inflammatory signaling. Conversely, other compounds with structures related to fatty acid esters have been shown to attenuate inflammation by suppressing the NF-κB pathway, indicating the complex and context-dependent nature of these interactions. mdpi.com
Role in Membrane Phospholipid Dynamics
The composition of fatty acids within cellular membranes is a critical determinant of their physical properties, including fluidity and permeability. embopress.org As a monounsaturated fatty acid, oleic acid (derived from Methyl 9-octadecenoate) plays a significant role in these dynamics.
Unsaturated fatty acids like oleic acid contain at least one double bond in their acyl chain, which creates a "kink." This bend prevents the fatty acid chains from packing closely together within the phospholipid bilayer. nih.gov This increased spacing enhances membrane fluidity, which is essential for the proper function of membrane-bound proteins and for processes like signal transduction and membrane trafficking. embopress.orgfrontiersin.org
The incorporation of unsaturated fatty acids is a key mechanism by which organisms adapt to different temperatures. By increasing the proportion of unsaturated fatty acids in their membranes, organisms can maintain optimal fluidity in colder environments. nih.gov However, the effect of fatty acids on membrane properties can be concentration-dependent. While they generally fluidize the membrane, at higher concentrations, an ordering of the unsaturated chains can occur, leading to an increase in bending rigidity. frontiersin.org Furthermore, excessive accumulation of unsaturated fatty acids can potentially compromise the membrane's barrier function. researchgate.net
Studies on Interactions with Biological Systems and Organisms
Methyl 9-octadecenoate has been identified as a bioactive constituent in extracts from a wide range of organisms, including plants, fungi, and bacteria. These studies often link its presence to specific biological activities, most notably antimicrobial and antioxidant effects.
Antibacterial and Antifungal Activity: The compound has demonstrated activity against various microbial pathogens. It has been identified as a major component in plant extracts showing inhibitory effects against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govjapsonline.comekb.eg For instance, one study isolated 9-Octadecenoic acid (Z)-, methyl ester from Bidens bipinnata and confirmed its antimicrobial activity. nih.gov It is hypothesized that fatty acid esters may interrupt bacterial membranes, leading to growth inhibition. nih.gov Similarly, antifungal properties have been reported. Fatty acid methyl esters (FAMEs) from sunflower oil, which contain methyl oleate, showed activity against various Candida species. researchgate.net It has also been identified in plant extracts used to inhibit the growth of the rice pathogen Bipolaris oryzae. researchgate.net
Antioxidant Activity: Multiple studies have identified Methyl 9-octadecenoate in plant and algal extracts that exhibit significant antioxidant properties. jmaterenvironsci.comnih.govekb.eg Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. The presence of Methyl 9-octadecenoate is often correlated with the radical-scavenging ability of these extracts. researchgate.netjmaterenvironsci.com
Other Biological Activities: In addition to antimicrobial and antioxidant effects, Methyl 9-octadecenoate has been associated with other bioactivities. GC-MS analysis of various extracts has linked its presence to potential anti-inflammatory and anticancer properties. jmaterenvironsci.comekb.eg Some research also suggests it may act as an arachidonic acid-inhibitor. arcjournals.org
| Activity | Source Organism/Extract | Target/Effect Observed | Reference |
|---|---|---|---|
| Antibacterial | Bidens bipinnata L. | Active against Staphylococcus aureus | nih.gov |
| Antibacterial | Paratapes undulatus (mollusk) | Component of extract active against E. coli, P. aeruginosa, S. aureus | japsonline.com |
| Antifungal | Vegetable oil FAMEs | Inhibitory activity against Candida spp. | researchgate.net |
| Antioxidant | Thesium humile Vahl. | Identified as an antioxidant principle | jmaterenvironsci.com |
| Antioxidant | Australian lupin species | Identified as a bioactive compound with antioxidant properties | nih.gov |
| Anti-inflammatory | Padina pavonica (algae) | Identified as a component with potential anti-inflammatory activity | ekb.eg |
| Anticancer | Thesium humile Vahl. | Reported as an active principle with anti-cancer properties | jmaterenvironsci.com |
Environmental Dimensions and Sustainability Research of Methyl 9 Octadecenoate
Biodegradation Pathways and Environmental Fate Modeling
Methyl 9-octadecenoate is readily biodegradable under both aerobic and anaerobic conditions. technoilogy.itnih.gov As a fatty acid methyl ester (FAME), its natural origin makes it susceptible to microbial degradation. nih.gov The primary biodegradation pathway involves enzymatic hydrolysis of the ester bond, catalyzed by lipases and esterases, to yield oleic acid and methanol (B129727). nih.gov These resulting molecules are common metabolites in many organisms and are further broken down through established metabolic pathways.
Microbial metabolism of the resulting fatty acid typically proceeds through β-oxidation, where the long hydrocarbon chain is sequentially cleaved to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The methanol component is readily metabolized by a wide range of microorganisms. In engineered microbial systems, pathways have been developed where fatty acids are converted to FAMEs by fatty acid O-methyltransferase (FAMT), which utilizes S-adenosylmethionine (SAM) as a methyl donor. nih.gov
The environmental fate of Methyl 9-octadecenoate is characterized by its low aqueous solubility and low volatility, which limits its mobility in the environment. nih.gov However, hydrolysis can lead to the formation of more mobile degradation products. nih.gov Environmental fate models, such as multimedia mass balance models like SimpleBox, can be used to predict the distribution and persistence of chemicals in the environment. cefic-lri.org These models consider the chemical's physical-chemical properties and its susceptibility to degradation to estimate its concentration in various environmental compartments, including air, water, soil, and sediment. cefic-lri.orgrsc.org
Key Biodegradation Characteristics of Methyl 9-Octadecenoate:
| Characteristic | Description |
| Biodegradability | Readily biodegradable under both aerobic and anaerobic conditions. |
| Primary Pathway | Enzymatic hydrolysis to oleic acid and methanol. |
| Key Enzymes | Lipases and esterases. |
| Further Metabolism | β-oxidation of oleic acid and metabolism of methanol. |
| Environmental Mobility | Low, due to low water solubility and volatility. |
Occurrence and Monitoring as an Environmental Contaminant
Methyl 9-octadecenoate is not typically considered a priority environmental contaminant that requires routine monitoring in water or soil. Its biodegradable nature generally prevents its accumulation in the environment. petercremerna.com However, the analysis of fatty acid methyl esters (FAMEs) has become a valuable tool in environmental monitoring for other purposes.
FAME analysis is utilized as a biomarker technique to characterize microbial communities in various environments, including wastewater treatment plants. nih.govresearchgate.net By analyzing the FAME profile of a sample, scientists can gain insights into the composition and metabolic state of the microbial population. researchgate.net This is because different groups of microorganisms have distinct fatty acid profiles. nih.gov This technique can be used to monitor changes in microbial communities in response to different operational conditions in wastewater treatment systems. nih.gov
For instance, FAME profiling has been successfully used to monitor the abundance of specific foam-causing bacteria in activated sludge, helping to control and prevent operational issues in treatment plants. creative-proteomics.com
Applications of FAME Analysis in Environmental Monitoring:
| Application Area | Purpose of Monitoring |
| Wastewater Treatment | Characterizing microbial community structure. |
| Activated Sludge | Monitoring and controlling foaming caused by specific bacteria. |
| Environmental Science | Studying microbial responses to environmental changes. |
Contributions to Sustainable Chemical Processes and Renewable Resources
Methyl 9-octadecenoate is a significant contributor to the development of sustainable chemical processes and the utilization of renewable resources. As an oleochemical derived from natural fats and oils, it offers a bio-based alternative to petroleum-derived products, thereby reducing dependence on fossil fuels and lowering the carbon footprint of chemical manufacturing. technoilogy.itgoldenagri.com.sg
One of the key applications of Methyl 9-octadecenoate is as a green solvent. univarsolutions.com Its favorable properties, such as being biodegradable, having low volatile organic compound (VOC) emissions, and a high flash point, make it a safer and more environmentally friendly option compared to many conventional solvents. petercremerna.comunivarsolutions.com It is used in a variety of applications, including paints, coatings, and cleaners. petercremerna.com
Furthermore, Methyl 9-octadecenoate serves as a versatile platform chemical for the synthesis of a wide range of other valuable oleochemicals. warf.org Through processes like transesterification, it can be converted into fatty alcohols, fatty amines, and other derivatives that are used in the production of surfactants, lubricants, and polymers. warf.orgsustainability-directory.com The use of enzymatic catalysis in the synthesis of Methyl 9-octadecenoate and its derivatives further enhances the sustainability of these processes by offering milder reaction conditions and higher selectivity. nih.gov
Sustainability Profile of Methyl 9-Octadecenoate:
| Aspect | Contribution to Sustainability |
| Feedstock | Derived from renewable natural oils and fats. |
| Environmental Impact | Biodegradable and low in toxicity. |
| Green Chemistry | Used as a green solvent, reducing reliance on petroleum-based solvents. |
| Platform Chemical | A building block for a variety of other bio-based chemicals. |
| Carbon Footprint | Lower compared to petrochemical counterparts. goldenagri.com.sg |
Application as Green Solvents in Cultural Heritage Conservation
The field of cultural heritage conservation is increasingly seeking safer and more sustainable materials to replace traditional, often toxic, organic solvents. mdpi.com Methyl 9-octadecenoate, as part of the family of fatty acid methyl esters (FAMEs), has emerged as a promising green solvent for the cleaning and restoration of artworks. mdpi.com
Research has demonstrated the effectiveness of FAMEs, including methyl oleate (B1233923), in removing non-polar materials such as aged varnishes and microcrystalline waxes from painted surfaces. mdpi.com These green solvents offer a less hazardous alternative to conventional solvents like xylene and white spirit, which pose risks to both the conservator and the environment. kdg.be
The application of Methyl 9-octadecenoate in conservation treatments is often done using gel formulations to control its application and prevent unwanted penetration into the artwork's substrate. mdpi.com Studies have shown that these FAME-based gels can effectively clean surfaces without leaving harmful residues. mdpi.com The use of such green solvents aligns with the principles of green chemistry and contributes to more sustainable practices in the preservation of cultural artifacts. iiconservation.orggetty.edu
Advantages of Methyl 9-Octadecenoate in Art Conservation:
| Advantage | Description |
| Low Toxicity | Safer for conservators compared to traditional solvents. |
| Biodegradability | Reduced environmental impact from disposal. |
| Effectiveness | Proven efficacy in removing aged varnishes and waxes. |
| Controlled Application | Can be formulated into gels for precise and safe use. |
Life Cycle Assessment in Bio-based Product Development
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. acs.org For bio-based products like Methyl 9-octadecenoate, LCA is a crucial tool for quantifying their environmental benefits and identifying areas for improvement. mpob.gov.my
The primary application of Methyl 9-octadecenoate in terms of volume is in the production of biodiesel. wikipedia.org Numerous LCA studies have been conducted on biodiesel production from various feedstocks. nih.govnih.gov These studies generally show that biodiesel, and by extension its main component methyl oleate, can offer significant reductions in greenhouse gas (GHG) emissions compared to petroleum diesel. nih.govnih.gov
Comparative Greenhouse Gas Emissions for Biodiesel Feedstocks (vs. Petroleum Diesel):
| Feedstock | GHG Emission Reduction (%) | Key Considerations |
| Soybean Oil | 40-69% | Land-use change can be a significant factor. |
| Canola Oil | 40-69% | Fertilizer use and N2O emissions are important. |
| Used Cooking Oil | 79-86% | Avoids impacts associated with crop cultivation. |
| Tallow | 79-86% | High free fatty acid content can increase processing energy. |
Data sourced from life cycle analyses of biodiesel production. nih.govnih.gov
Analytical Techniques and Characterization Methodologies in Methyl 9 Octadecenoate Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of Methyl 9-octadecenoate in various matrices. thepharmajournal.comcreative-proteomics.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the GC process, the sample is volatilized and separated into its individual components based on their retention time as they pass through a capillary column. thepharmajournal.com Once separated, Methyl 9-octadecenoate enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). jeol.com
This ionization process induces fragmentation of the molecule into a predictable pattern of charged ions. The mass spectrum generated is a unique chemical fingerprint. For Methyl 9-octadecenoate (C₁₉H₃₆O₂), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 296. researchgate.netiiste.org Key fragmentation ions are used for confirmation; for instance, a signal at m/z 264 or 265 results from the loss of a methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH), and a prominent peak at m/z 74 corresponds to the McLafferty rearrangement, which is characteristic of fatty acid methyl esters (FAMEs). researchgate.net Further hydrocarbon ions are observed at lower m/z values such as 55, 67, 81, and 95. iiste.orgresearchgate.net
Identification is achieved by comparing the obtained mass spectrum with reference spectra in extensive databases, such as the National Institute of Standards and Technology (NIST) library. researchgate.net Quantification is performed by relating the peak area of the compound in the chromatogram to the concentration of known standards. GC-MS has been successfully used to quantify Methyl 9-octadecenoate in diverse samples, including biodiesel from waste cooking oil, where it was found to be a major component, and in methanolic extracts of various plants and marine organisms. iiste.orgresearchgate.netresearchgate.netunm.ac.id
| m/z (Mass-to-Charge Ratio) | Interpretation | Significance |
|---|---|---|
| 296 | Molecular Ion [M]⁺ | Confirms the molecular weight of the compound. researchgate.net |
| 264/265 | [M-32/31]⁺; Loss of methanol or a methoxy group | Characteristic fragmentation for methyl esters. researchgate.netresearchgate.net |
| 74 | McLafferty Rearrangement Ion | A hallmark peak for identifying fatty acid methyl esters. researchgate.net |
| 55 | Hydrocarbon Fragment [C₄H₇]⁺ | Common fragment in the aliphatic chain. iiste.org |
Utilization as a Chromatographic Reference Standard in Biochemical Research
In biochemical and analytical research, the accuracy of compound identification and quantification relies heavily on the use of high-purity reference standards. Methyl 9-octadecenoate is available as a Certified Reference Material (CRM), which serves this critical role in chromatographic applications like GC and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsielc.com These standards are produced and certified under stringent protocols, such as ISO 17034 and ISO/IEC 17025, ensuring their traceability, purity, and concentration. sigmaaldrich.com
As a reference standard, Methyl 9-octadecenoate is used to calibrate analytical instruments and to validate analytical methods. Researchers can confirm the identity of an unknown peak in a sample chromatogram by comparing its retention time to that of the certified standard run under identical conditions. For quantitative analysis, a calibration curve is generated using serial dilutions of the standard, allowing the precise determination of the concentration of Methyl 9-octadecenoate in the sample. This is essential in fields like food science for analyzing the fatty acid composition of fats and oils, and in biofuel research for assessing feedstock quality. sigmaaldrich.comgcms.cz
| Property | Specification | Reference |
|---|---|---|
| Product Line | TraceCERT® | sigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Concentration | 10 mg/mL in heptane | sigmaaldrich.com |
| Assay (Purity) | 99.9% | sigmaaldrich.com |
| Suitable Techniques | Gas Chromatography (GC), HPLC | sigmaaldrich.com |
| Certification | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025 | sigmaaldrich.com |
Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR in research contexts)
Beyond chromatography, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of Methyl 9-octadecenoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹³C NMR spectrum of FAMEs like Methyl 9-octadecenoate, characteristic peaks confirm its structure. researchgate.net The carbonyl carbon (-COO-) of the ester group appears distinctly around 174 ppm, while the methoxy carbon (-OCH₃) is observed near 51 ppm. researchgate.net The two olefinic carbons of the C9 double bond (=CH-) produce signals in the region of 127-130 ppm. researchgate.net The remaining signals between approximately 14 and 34 ppm correspond to the terminal methyl and the numerous methylene carbons of the long aliphatic chain. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Methyl 9-octadecenoate shows a strong, sharp absorption band around 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The presence of the carbon-carbon double bond (C=C) is indicated by a weaker band near 1650 cm⁻¹. The long hydrocarbon chain is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹. nist.gov
| Technique | Signal/Band | Assignment | Reference |
|---|---|---|---|
| ¹³C NMR | ~174 ppm | Ester Carbonyl Carbon (C=O) | researchgate.net |
| ~127-130 ppm | Olefinic Carbons (-CH=CH-) | researchgate.net | |
| ~51 ppm | Methoxy Carbon (-OCH₃) | researchgate.net | |
| ~14-34 ppm | Aliphatic Methylene and Methyl Carbons | researchgate.net | |
| FT-IR | ~1740 cm⁻¹ | Ester Carbonyl (C=O) Stretch | researchgate.net |
| ~1650 cm⁻¹ | Alkene (C=C) Stretch | nist.gov | |
| ~2850-2930 cm⁻¹ | Aliphatic C-H Stretch | nist.gov |
Development of Novel Analytical Protocols for Complex Matrices
Analyzing Methyl 9-octadecenoate in complex biological or environmental samples presents challenges due to potential interference from other matrix components. To overcome this, novel analytical protocols are continuously being developed to enhance sensitivity, selectivity, and efficiency.
One such advancement is the use of Solid-Phase Microextraction (SPME) for sample preparation. SPME is a solvent-free technique where analytes are extracted from the sample by absorption onto a coated fiber. nih.govcalstate.edu This method concentrates the analytes of interest while leaving behind interfering substances, leading to cleaner samples and reduced sample preparation time compared to traditional liquid-liquid extraction. nih.gov
Another innovative approach involves isotope-labeling derivatization . bohrium.com In this method, fatty acids in a sample are derivatized to methyl esters using a labeled reagent, such as deuterated methanol (CD₃OD). This results in labeled FAMEs that have a distinct mass shift (+3 m/z) compared to any naturally occurring (unlabeled) Methyl 9-octadecenoate in the sample. bohrium.com When analyzed by GC-MS, this allows for the clear differentiation and simultaneous quantification of the original free fatty acid pool and the pre-existing FAME pool within the same sample, a task impossible with conventional methylation techniques. bohrium.com
Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power for extremely complex mixtures. researchgate.netunito.it By employing two different columns with orthogonal separation mechanisms, GCxGC can resolve compounds that co-elute in a standard one-dimensional GC analysis, providing a much more detailed and accurate profile of the fatty acid methyl esters present in the sample. researchgate.netsigmaaldrich.com
| Methodology | Principle | Advantage over Traditional Methods |
|---|---|---|
| Solid-Phase Microextraction (SPME) | Solvent-free extraction and concentration of analytes onto a coated fiber. nih.gov | Reduces solvent use, minimizes sample handling, and decreases preparation time. nih.gov |
| Isotope-Labeling Derivatization | Uses isotopically labeled reagents (e.g., deuterated methanol) for esterification. bohrium.com | Allows for simultaneous differentiation and quantification of endogenous FAMEs and FAs from the same sample. bohrium.com |
| Comprehensive 2D GC (GCxGC) | Uses two columns with different selectivities for enhanced separation. researchgate.net | Vastly improves resolution and peak capacity for highly complex samples. researchgate.netsigmaaldrich.com |
Industrial and Advanced Materials Research Applications of Methyl 9 Octadecenoate
Biodiesel Composition and Performance Research
As a major constituent of biodiesel derived from various vegetable oils and animal fats, methyl 9-octadecenoate is central to research aimed at improving biodiesel quality and performance. researchgate.net
One of the most critical areas of biodiesel research is its oxidative stability, which significantly impacts storage and end-use. researchgate.net Methyl 9-octadecenoate's single double bond makes it susceptible to oxidation, a process that can degrade fuel quality over time. researchgate.net Research focuses on understanding the mechanisms and kinetics of this degradation.
During oxidation, a series of chemical changes occur:
Peroxide, Acid, and Viscosity Increase: Contact with oxygen, especially when catalyzed by heat or metal contaminants, leads to the formation of hydroperoxides. These initial products can then undergo further reactions to form aldehydes, ketones, and carboxylic acids, which increases the acid value and viscosity of the fuel. ornl.govscielo.br
Insoluble Sediment Formation: Polymerization reactions can occur at the double bond, leading to the formation of high-molecular-weight insoluble gums and sediments. researchgate.net These can clog fuel filters and injectors, negatively impacting engine performance. researchgate.net
Table 1: Impact of Oxidation on Biodiesel Properties
| Property | Change During Oxidation | Consequence for Fuel Quality |
| Acid Value | Increase | Increased corrosivity (B1173158) to engine parts. ornl.govscielo.br |
| Viscosity | Increase | Poor fuel atomization and engine deposits. ornl.govscielo.br |
| Peroxide Value | Increase | Indicates the initial stages of oxidation. scielo.br |
| Insoluble Sediments | Formation | Clogging of fuel filters and injectors. researchgate.net |
| Methyl Ester Content | Decrease | Reduction in fuel quality and performance. ornl.gov |
Optimizing biodiesel fuel characteristics is a key research objective, and the concentration of methyl 9-octadecenoate plays a significant role. Its properties influence several key fuel parameters:
Cetane Number: This parameter indicates the ignition quality of the fuel. Methyl 9-octadecenoate generally contributes to a favorable cetane number. Research on palm oil methyl ester (PME), which contains a significant amount of unsaturated fatty acids (62.88%), has shown a predicted cetane number of 55.38, which is well within acceptable standards. extrica.com
Cold Flow Properties: The performance of biodiesel in cold temperatures is critical. Methyl 9-octadecenoate has better cold flow properties (like the cold-filter plugging point, or CFPP) than saturated esters (e.g., methyl stearate), which tend to crystallize at higher temperatures. Blending biodiesels to optimize the ratio of monounsaturated esters like methyl 9-octadecenoate is a strategy to improve cold flow performance. scielo.br For instance, a blend of castor and jatropha biodiesel with a high monounsaturated content achieved a CFPP of -12 °C. scielo.br
Development of Bio-based Plasticizers and Polymer Precursors
The push for environmentally friendly materials has driven research into using methyl 9-octadecenoate as a building block for bio-based plasticizers and polymers. alfa-chemistry.comresearchgate.net Plasticizers are additives that increase the flexibility and durability of materials like polyvinyl chloride (PVC). alfa-chemistry.com
Through chemical modification, typically epoxidation of the double bond, methyl 9-octadecenoate can be converted into an effective secondary plasticizer for PVC. alfa-chemistry.comresearchgate.net These epoxidized fatty acid esters can improve the thermal stability of the polymer. alfa-chemistry.com Research has demonstrated that bio-plasticizers derived from fatty acid methyl esters can exhibit performance comparable to conventional phthalate (B1215562) plasticizers, with the added benefits of being renewable and having lower toxicity. researchgate.netnih.gov The introduction of bio-based polymeric plasticizers can also significantly reduce plasticizer migration from the final product. frontiersin.org
Furthermore, the double bond in methyl 9-octadecenoate allows it to act as a monomer or precursor in polymerization reactions. Olefin metathesis is a powerful chemical reaction that can be used to break and reform the double bonds in methyl 9-octadecenoate to create a variety of new molecules. ijsr.netresearchgate.net This research pathway leads to the synthesis of novel polyesters and other polymers with unique properties, offering a sustainable alternative to petroleum-based plastics. ijsr.net
Research into Novel Lubricant and Surfactant Formulations
Methyl 9-octadecenoate serves as a valuable platform for developing high-performance, biodegradable lubricants and surfactants. atamanchemicals.comthegoodscentscompany.com Its long fatty acid chain provides lubricity, while the ester group and double bond offer sites for chemical modification to enhance performance.
Biolubricants: Research focuses on converting methyl 9-octadecenoate into various lubricant base stocks. Chemical modifications such as epoxidation followed by ring-opening can create polyols and other derivatives with improved viscosity and thermal stability, making them suitable for applications like cutting oils and gear oils. thegoodscentscompany.com
Surfactants: As an intermediate, methyl 9-octadecenoate can be transformed into a range of surfactants. atamanchemicals.com For example, it can be sulphated to produce anionic surfactants used in textiles and leather chemicals. thegoodscentscompany.com It can also be used to synthesize various esters and amides that function as non-ionic surfactants and emulsifiers in cosmetic and cleaning product formulations. atamanchemicals.comthegoodscentscompany.com
Investigation as an Intermediate for Specialty Chemicals (e.g., detergents, emulsifiers, textile treatments)
The chemical reactivity of methyl 9-octadecenoate makes it a versatile intermediate for a broad spectrum of specialty chemicals. atamanchemicals.com The transesterification process, which produces methyl esters from oils and fats, is a foundational reaction in the oleochemical industry, which has been widely adopted for manufacturing soaps and detergents. grandviewresearch.com
Through various chemical pathways, methyl 9-octadecenoate can be converted into:
Fatty Alcohols: By reducing the methyl ester group, long-chain fatty alcohols can be produced, which are key ingredients in detergents and emulsifiers.
Amides: Reaction with amines can produce fatty amides, which are used as viscosity builders, emulsifiers, and stabilizers in personal care products and industrial formulations. thegoodscentscompany.com
Dicarboxylic Acids: Oxidative cleavage of the double bond can yield dicarboxylic acids, which are important monomers for producing nylons and other polyamides used in textiles and engineering plastics. ijsr.net
Other Esters: Transesterification with different alcohols can produce a variety of other esters with specific solvent or plasticizing properties. thegoodscentscompany.com
The use of olefin metathesis on methyl 9-octadecenoate further expands its potential, enabling the synthesis of a diverse range of hydrocarbons and functionalized monoesters that serve as valuable synthetic intermediates for numerous industrial applications. ijsr.netresearchgate.net
Natural Occurrence and Biosynthetic Pathways Research of Methyl 9 Octadecenoate
Isolation and Identification from Diverse Biological Sources
The detection of methyl 9-octadecenoate has been documented in a wide array of organisms. The process typically involves extraction of lipids from the biological material, followed by chromatographic separation and spectroscopic analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), which provides a definitive structural identification.
Plant-Based Origins (e.g., Rocket Seed Oil, Sterculia quadrifida, Crocus vallicola, Castor Oil, Lesquerella Oil)
Methyl 9-octadecenoate, in both its cis (oleate) and trans (elaidate) isomeric forms, has been identified in various plant oils and tissues. The concentration and specific isomer can vary significantly depending on the plant species and the analytical methods employed.
Rocket Seed Oil (Eruca sativa) : Analysis of Sudanese rocket seed oil has identified both isomers of methyl 9-octadecenoate. The trans isomer, methyl (E)-9-octadecenoate, was found in a small quantity of 0.09%, whereas the cis isomer, methyl (Z)-9-octadecenoate, was a much more significant component, constituting 23.26% of the fatty acid methyl esters.
Sterculia Species : While direct analysis of Sterculia quadrifida is not extensively documented in readily available literature, studies on related species provide strong indications. Research on the fatty acid profile of Sterculia striata nuts identified methyl (Z)-octadec-9-enoate (methyl oleate) as the most abundant fatty acid. wikipedia.org Sterculia species are known for containing unique cyclopropenoid fatty acids, for which oleic acid is a direct biosynthetic precursor. sigmaaldrich.com Given that oleic acid is the parent acid of methyl 9-octadecenoate, its presence in esterified form within the seeds of the Sterculia genus is highly probable.
Crocus vallicola : In a detailed analysis of the lipids from the leaves and roots of Crocus vallicola, methyl 9-octadecenoate was identified as a component of the fatty acid methyl ester fraction. tubitak.gov.trresearchgate.net The identification was confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the resulting mass spectrum with established library data. tubitak.gov.tr
Castor Oil (Ricinus communis) : Castor oil is primarily known for its high content of ricinoleic acid (12-hydroxy-9-octadecenoic acid). However, oleic acid is also a notable constituent. The direct natural occurrence of methyl 9-octadecenoate is not characteristic of castor oil; rather, it is a major product, alongside methyl ricinoleate, of the industrial transesterification of castor oil with methanol (B129727) to produce biodiesel.
Lesquerella Oil (Physaria fendleri) : Similar to castor oil, Lesquerella oil is valued for its hydroxy fatty acids, particularly lesquerolic acid (20-hydroxy-11-eicosenoic acid). The biosynthesis of these fatty acids begins with oleic acid (18:1), which is synthesized in the plastid and then hydroxylated in the endoplasmic reticulum. Therefore, oleic acid is a key intermediate. Analyses of Lesquerella seed oil are typically performed by converting the fatty acids to their methyl esters (FAMEs) for GC analysis, in which methyl 9-octadecenoate is a regularly identified component.
| Plant Source | Scientific Name | Isomer(s) Identified | Reported Percentage / Context |
|---|---|---|---|
| Rocket Seed Oil | Eruca sativa | (Z)-9-Octadecenoate & (E)-9-Octadecenoate | 23.26% (Z-isomer), 0.09% (E-isomer) |
| Sterculia striata (related to S. quadrifida) | Sterculia striata | (Z)-9-Octadecenoate | Identified as the major fatty acid. wikipedia.org |
| Crocus vallicola | Crocus vallicola | 9-Octadecenoate | Identified by GC-MS as a component of the FAME fraction. tubitak.gov.trresearchgate.net |
| Castor Oil | Ricinus communis | 9-Octadecenoate | Product of chemical transesterification; oleic acid is a natural precursor. |
| Lesquerella Oil | Physaria fendleri | 9-Octadecenoate | Identified in FAME analysis; oleic acid is a key biosynthetic precursor. |
Microbial and Fungal Sources (e.g., Antrodia cinnamomea)
The metabolic diversity of microorganisms makes them a rich source of various organic compounds, including fatty acid esters.
Antrodia cinnamomea : This medicinal mushroom, native to Taiwan, has been reported to contain methyl 9-octadecenoate. nih.gov The compound is listed among the natural products identified from this fungus, highlighting its presence in the fungal kingdom. nih.gov
Animal and Marine Organism Identification (e.g., Oecophylla smaragdina ants, Paratapes undulatus clams)
Methyl 9-octadecenoate has also been identified as a chemical constituent in the animal kingdom, from insects to marine bivalves.
Oecophylla smaragdina (Weaver Ant) : Comprehensive chemical analyses of the green tree ant, Oecophylla smaragdina, have identified a complex mixture of compounds, including hydrocarbons, alcohols, and esters. researchgate.net While hydrocarbons are the most dominant class of compounds, esters have been reported to constitute about 6% of the cuticular extracts. researchgate.net A GC-MS analysis of an ethanolic extract of Oecophylla smaragdina identified a range of compounds, including fatty acid amides like 9-Octadecenamide, (Z)-, indicating the presence of the C18:1 carbon skeleton. rjptonline.org However, direct and unambiguous identification of methyl 9-octadecenoate specifically is not consistently highlighted in major studies, which tend to focus on hydrocarbons and other signaling chemicals. researchgate.netfaunajournal.com
Paratapes undulatus (Undulate Venus Clam) : In a chemical profiling study of the methanolic extract from the soft tissues of the marine clam Paratapes undulatus, methyl 9-octadecenoate was clearly identified. researchgate.net The GC-MS analysis revealed that this compound constituted 8.43% of the total extract, making it one of the major identified components. researchgate.net This finding establishes its presence in marine invertebrates.
| Organism | Common Name | Reported Percentage / Context |
|---|---|---|
| Antrodia cinnamomea | Medicinal Fungus | Reported as a natural product constituent. nih.govnih.gov |
| Oecophylla smaragdina | Weaver Ant | Esters are a known compound class; C18:1 skeleton present as amide. researchgate.netrjptonline.org |
| Paratapes undulatus | Undulate Venus Clam | 8.43% of methanolic extract. researchgate.net |
Biosynthetic Mechanisms and Metabolic Pathways Studies
The formation of methyl 9-octadecenoate in nature is intrinsically linked to the biosynthesis of its precursor, oleic acid (a C18:1 fatty acid), and the subsequent enzymatic processes that attach a methyl group.
The biosynthesis of C18 fatty acids is a well-documented pathway in plants. frontiersin.org The process begins in the plastids with de novo synthesis from acetyl-CoA. researchgate.netnih.gov Through the action of the fatty acid synthase (FAS) complex, the carbon chain is elongated to produce stearoyl-ACP (18:0-ACP). A key step is the introduction of a double bond into the saturated fatty acid chain. The soluble enzyme stearoyl-ACP desaturase (SAD) catalyzes the conversion of stearoyl-ACP to oleoyl-ACP (18:1-ACP). researchgate.net This oleic acid, once freed from the ACP, can be transported to the endoplasmic reticulum for further modifications, such as conversion to polyunsaturated fatty acids or incorporation into triacylglycerols (TAGs) for storage. researchgate.netresearchgate.net
While the biosynthesis of the oleic acid backbone is well understood, the direct enzymatic methylation to form methyl 9-octadecenoate in vivo is less commonly detailed than its formation as a major component of storage lipids (triacylglycerols). However, the existence of enzymatic esterification processes is well-established. Lipases, for instance, are enzymes that can catalyze the esterification of free fatty acids with alcohols like methanol. researchgate.netresearchgate.net While much of the research on this specific reaction is in the context of biocatalysis for industrial applications like biodiesel production, these enzymatic principles are rooted in natural processes. researchgate.netscienceopen.com The presence of methyl 9-octadecenoate in various organisms suggests that enzymatic pathways for the direct methylation of oleic acid, or the transesterification from an oleoyl-ester, exist and are active in these biological systems.
Future Research Directions and Translational Perspectives for Methyl 9 Octadecenoate
Integration with Multi-Omics Research Paradigms
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological significance of compounds like Methyl 9-octadecenoate. nih.govijcnap.com Integrating these disciplines can provide a comprehensive picture of its biosynthesis, regulation, and functional roles within an organism.
Metabolomics, which profiles small molecule metabolites, has been instrumental in identifying Methyl 9-octadecenoate in various natural sources. scispace.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a key technique in metabolomics, has detected this compound in diverse organisms, from plants to fungi and insects. rjptonline.orgmdpi.comarcjournals.orgekb.eg
Table 1: Identification of Methyl 9-octadecenoate in Various Organisms via Metabolomics (GC-MS)
| Organism/Source | Finding |
|---|---|
| Oeophylla smaragdina (an ant species) | Identified as a bioactive compound in ethanolic extracts. rjptonline.org |
| Capparis Species (e.g., C. spinosa, C. decidua) | Found in the seeds along with other fatty acids. mdpi.com |
| Durio zibethinus Murr (Durian) | Detected in the methanol (B129727) extract of the wood bark. arcjournals.org |
Future research can build upon these metabolomic findings by integrating other omics layers. Genomics can be used to identify the biosynthetic gene clusters responsible for producing the precursor, oleic acid. nih.gov By correlating genomic data with metabolite profiles, researchers can uncover the genetic basis for high-yield production in certain species. Subsequently, proteomics can identify and quantify the specific enzymes, such as fatty acid methyltransferases, that catalyze the final esterification step to form Methyl 9-octadecenoate. mdpi.comnih.gov A combined multi-omics approach will be crucial for elucidating the complete biosynthetic pathway, its regulation, and its interaction with other cellular processes, paving the way for metabolic engineering to enhance its production. researchgate.net
Computational Modeling and Simulation for Predictive Research
Computational tools are becoming indispensable in modern chemical and biological research, enabling the prediction of molecular properties and interactions, thereby accelerating discovery and reducing experimental costs. texilajournal.com For Methyl 9-octadecenoate, computational modeling can be applied to predict its biological activity, physicochemical properties, and environmental fate.
In silico molecular docking is a powerful technique for predicting the binding affinity of a ligand to a protein target. texilajournal.com This approach has been used to investigate the potential of Methyl 9-octadecenoate and related compounds as therapeutic agents. One study performed molecular docking to analyze the interaction between 9-octadecenoic acid methyl ester and caspase-3, an enzyme involved in apoptosis, suggesting a potential role in cancer therapy. texilajournal.com
Table 2: Molecular Docking Insights for 9-Octadecenoic Acid Methyl Ester
| Target Protein | Research Focus | Potential Implication |
|---|
Beyond biological activity, computational models are used to predict the fundamental physical and chemical properties of compounds. These simulations are vital for understanding a compound's behavior in various applications and its environmental distribution. ethermo.us Computer simulations, such as the U.S. Environmental Protection Agency's EXAMS II, can model the environmental fate of Methyl 9-octadecenoate. nih.gov
Table 3: Selected Computed Physicochemical Properties of Methyl 9-octadecenoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 296.5 g/mol | nih.govnih.gov |
| IUPAC Name | methyl (Z)-octadec-9-enoate | nih.gov |
| InChIKey | QYDYPVFESGNLHU-KHPPLWFESA-N | nih.govlarodan.com |
| Boiling Point (est.) | 351.45 °C @ 760.00 mm Hg | thegoodscentscompany.com |
These predictive models are crucial for designing new applications, from formulating lubricants with specific viscosity profiles to assessing the environmental impact of its industrial use. nist.gov
Translational Research for Pharmaceutical and Industrial Innovation
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. Methyl 9-octadecenoate possesses significant potential for innovation in both the pharmaceutical and industrial sectors.
In the pharmaceutical realm, preliminary studies and analytical findings suggest several potential therapeutic activities. GC-MS analysis of natural extracts containing Methyl 9-octadecenoate has linked it to a range of biological effects, including anti-inflammatory, antiandrogenic, and cancer-preventive properties. rjptonline.org The aforementioned computational docking studies further support its potential as an anticancer agent. texilajournal.com These findings provide a strong basis for further preclinical research to validate these activities and explore its mechanisms of action.
Industrially, Methyl 9-octadecenoate is already a versatile and widely used chemical. atamanchemicals.com It serves as a key intermediate and functional ingredient in numerous products. Its excellent solvency, biodegradability, and low toxicity make it a valuable component in various formulations. atamanchemicals.com
Table 4: Key Industrial Applications of Methyl 9-octadecenoate
| Sector | Application | Function |
|---|---|---|
| Chemical Manufacturing | Intermediate | Synthesis of detergents, emulsifiers, wetting agents, stabilizers, fatty alcohols, and oleonitrile. atamanchemicals.com |
| Cosmetics | Emollient, Emulsifier | Used in cosmetic formulations for its skin-conditioning properties. atamanchemicals.comnih.gov |
| Lubricants | Lubricant, Additive | Employed in lubricants and as an additive for leather. atamanchemicals.com |
| Plastics & Rubber | Plasticizer | Acts as a plasticizer for natural and synthetic rubbers. atamanchemicals.com |
| Advanced Synthesis | Platform Chemical | Used in olefin metathesis reactions to produce valuable chemicals like 9-octadecene (B1240498) and dimethyl-9-octadecene-dienoate. researchgate.net |
| Research | Reference Standard | Used as a chromatographic reference standard in biochemical research. atamanchemicals.com |
Future translational efforts will likely focus on developing novel, high-performance materials derived from Methyl 9-octadecenoate and exploring its use as a green solvent and bio-based platform chemical for the synthesis of polymers and other high-value products. researchgate.netresearchgate.net
Challenges and Opportunities in Sustainable Production and Application Scale-Up
As demand for bio-based and biodegradable chemicals grows, the sustainable production and efficient scale-up of Methyl 9-octadecenoate present both challenges and opportunities.
The primary opportunity lies in its origin. As a fatty acid methyl ester (FAME), it is typically derived from renewable resources like vegetable oils through transesterification. atamanchemicals.comthegoodscentscompany.com This provides a sustainable alternative to petroleum-based chemicals. Future research can focus on optimizing these processes, perhaps by developing more efficient enzymatic synthesis routes that operate under milder conditions and reduce waste.
However, scaling up production from the laboratory to an industrial pilot plant involves significant challenges. researchgate.net These include:
Process Optimization: Achieving high conversion rates and purity requires careful optimization of reaction parameters. For instance, in the catalytic hydrogenation of methyl oleate (B1233923) to 1-octadecanol, the product yield is highly sensitive to the hydrogen flow rate. neliti.com Similarly, in metathesis reactions, the catalyst concentration must be precisely controlled to obtain the desired products and avoid unwanted side reactions. researchgate.net
Catalyst Efficiency and Recovery: Many synthesis routes, such as olefin metathesis, rely on expensive catalysts (e.g., Grubbs' catalyst). researchgate.net Developing methods for efficient catalyst recovery and reuse is critical for economic viability on a large scale.
The opportunity in overcoming these challenges is substantial. Efficiently scaled production can establish Methyl 9-octadecenoate as a key platform chemical in the bio-economy, transforming renewable feedstocks into a wide range of valuable industrial and pharmaceutical products.
Q & A
(Basic) How is Methyl 9-octadecenoate synthesized in laboratory settings for research purposes?
Methyl 9-octadecenoate is typically synthesized via transesterification of oleic acid or its triglycerides using methanol and acid/base catalysts. For example, heterogeneous catalysts like waste foil and carbide slag have been employed to achieve >96% biodiesel conversion in castor nut oil transesterification . Advanced protocols may involve ruthenium-based catalysts for metathesis reactions, where reaction conditions (e.g., temperature, solvent, catalyst loading) are optimized to control selectivity and yield . Purification steps often include distillation or column chromatography to isolate the ester from unreacted fatty acids or glycerol byproducts.
(Basic) What analytical techniques are commonly employed to characterize Methyl 9-octadecenoate purity and structure?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomers and quantifies purity using retention indices and fragmentation patterns (e.g., dominant ions at m/z 296 for molecular ion [M⁺]) .
- Nuclear Magnetic Resonance (NMR) : Distinguishes cis vs. trans isomers via coupling constants (e.g., J = 10–12 Hz for trans vs. J = 5–7 Hz for cis in ¹H NMR) .
- Infrared (IR) Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and double-bond geometry (e.g., cis C-H out-of-plane bends at ~720 cm⁻¹) .
(Advanced) How can researchers address discrepancies in reported catalytic activity of Methyl 9-octadecenoate in cross metathesis reactions?
Discrepancies often arise from isomeric purity (e.g., Z vs. E configuration) and catalyst selection. For example, ruthenium catalysts like Grubbs-type complexes show higher activity for cis isomers . Methodological controls include:
- Isomer-Specific Synthesis : Use stereoselective catalysts or chromatographic separation to isolate geometric isomers .
- Reaction Monitoring : Track metathesis progress via GC-MS or in-situ NMR to detect side products (e.g., ethylene) .
- Statistical Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) to minimize competing pathways .
(Advanced) What methodological considerations are critical when designing dose-response studies involving Methyl 9-octadecenoate in biological systems?
- Confounding Variables : Account for matrix effects (e.g., lipid-protein interactions) and oxidative degradation during long-term studies .
- Ethical Compliance : Adhere to institutional guidelines for in-vivo studies, including toxicity thresholds and control groups .
- Dose-Response Meta-Analysis : Combine data from multiple studies using fixed/random-effects models to assess biological relevance .
(Basic) What are the key thermodynamic properties of Methyl 9-octadecenoate relevant to experimental design?
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₃₆O₂ | |
| Molecular Weight | 296.49 g/mol | |
| Boiling Point | ~360°C (estimated) | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., hexane, chloroform) |
(Advanced) How does the geometric isomerism (cis vs trans) of Methyl 9-octadecenoate influence its reactivity in organic synthesis?
Cis isomers (e.g., methyl oleate) exhibit lower melting points and higher oxidative stability compared to trans analogs due to steric hindrance. In catalysis:
- Metathesis Reactions : Cis isomers favor intra-molecular cyclization, while trans isomers promote cross-metathesis .
- Oxidation Studies : Cis double bonds are less reactive toward electrophilic attack, requiring harsher conditions (e.g., ozone vs. mCPBA) .
(Basic) What role does Methyl 9-octadecenoate serve as a model compound in lipid research?
It is widely used as:
- Biodiesel Surrogate : Mimics fatty acid methyl ester (FAME) behavior in combustion and cold-flow studies .
- Chromatographic Standard : Calibrates GC-MS systems due to its well-characterized retention time and fragmentation .
- Lipid Bilayer Studies : Investigates membrane fluidity and phase transitions in biophysical assays .
(Advanced) What statistical approaches are recommended for analyzing multivariate datasets in Methyl 9-octadecenoate reaction optimization studies?
- Principal Component Analysis (PCA) : Reduces dimensionality in spectral or kinetic datasets .
- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., catalyst loading vs. yield) .
- Bayesian Meta-Analysis : Combines heterogeneous data from cross-metathesis studies to estimate effect sizes .
(Basic) How should researchers validate the identity of Methyl 9-octadecenoate derivatives using spectroscopic data?
- Co-Chromatography : Compare retention times with authenticated standards (e.g., NIST reference libraries) .
- Mass Spectral Libraries : Match fragmentation patterns to databases (e.g., m/z 296.49 for [M⁺] in EI-MS) .
- Stereochemical Confirmation : Use polarimetry or chiral columns to verify enantiomeric purity .
(Advanced) What experimental controls are essential when investigating the antioxidant interactions of Methyl 9-octadecenoate in complex matrices?
- Blank Matrices : Test solvent systems (e.g., DMSO, ethanol) for intrinsic radical scavenging activity .
- Accelerated Oxidation : Use UV irradiation or metal catalysts (e.g., Fe²⁺) to simulate long-term stability .
- Synergistic Effects : Pair with known antioxidants (e.g., α-tocopherol) to assess additive vs. antagonistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
